7-Ampcc

Description

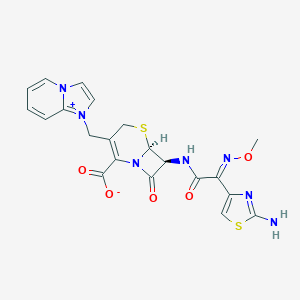

Structure

3D Structure

Properties

CAS No. |

112601-22-6 |

|---|---|

Molecular Formula |

C21H19N7O5S2 |

Molecular Weight |

513.6 g/mol |

IUPAC Name |

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-a]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H19N7O5S2/c1-33-25-14(12-10-35-21(22)23-12)17(29)24-15-18(30)28-16(20(31)32)11(9-34-19(15)28)8-27-7-6-26-5-3-2-4-13(26)27/h2-7,10,15,19H,8-9H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m0/s1 |

InChI Key |

UQCYUTGIMQPJIS-URCGDANASA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |

Synonyms |

7-(2-(2-aminothiazolyl)-2-methoxyiminoacetamido)-3-(imidazo(1,2-a)pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-AMPCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chemical Compound 7 Ampcc

Rational Design and De Novo Synthetic Pathways for Chemical Compound 7-ACA

The synthesis of 7-ACA from cephalosporin (B10832234) C (CPC) has evolved significantly, moving from harsh chemical methods to more environmentally benign enzymatic processes.

Historically, 7-ACA was predominantly produced via chemical deacylation of cephalosporin C. This process typically involves multiple steps, including esterification with reagents like trimethylchlorosilane, followed by phosphorus pentachloride chloride and butanol etherification, and subsequent hydrolysis chemicalbook.com. However, these chemical methods are associated with significant environmental and safety drawbacks, including the use of toxic compounds (e.g., nitrosyl chloride, iminoether) and the generation of substantial amounts of chemical waste and polluted water ubbcluj.rojapsonline.comresearchgate.nettandfonline.comebi.ac.uknih.gov.

In response to these challenges, enzymatic conversion routes have emerged as the industrial standard due to their reduced process costs and positive environmental impact ubbcluj.rotowardshealthcare.comjapsonline.comresearchgate.netebi.ac.uknih.govmdpi.com. The enzymatic synthesis of 7-ACA from cephalosporin C can proceed via two principal pathways:

Two-step enzymatic cleavage : This widely adopted industrial process involves the sequential action of two enzymes. First, D-amino acid oxidase (DAAO), often from Trigonopsis variabilis, oxidatively deaminates cephalosporin C to produce glutaryl-7-aminocephalosporanic acid (GL-7-ACA). Subsequently, glutaryl-7-ACA acylase (GLA), frequently a recombinant protein from Escherichia coli, catalyzes the hydrolysis of GL-7-ACA to yield 7-ACA and glutaric acid ubbcluj.roscispace.comjapsonline.comebi.ac.ukmdpi.comrsc.org. This method is economically sustainable and efficient due to minimized waste and mild reaction conditions nih.gov.

One-step enzymatic hydrolysis : More recently, efforts have focused on a single-step bioconversion directly from cephalosporin C to 7-ACA using a single enzyme, cephalosporin C acylase (CCA) ubbcluj.rojapsonline.comresearchgate.netmdpi.comrsc.orggoogle.comgoogle.com. This approach aims to simplify the process and further reduce costs. For instance, an optimized Pseudomonas sp. KAC-1 (CPCase-kac) acylase gene has been designed for artificial gene synthesis and expressed in recombinant E. coli to achieve efficient single-step bioconversion researchgate.net.

Optimization of reaction parameters is critical for maximizing the yield and purity of 7-ACA in both chemical and enzymatic processes. For enzymatic conversions, key parameters include:

Enzyme Selection and Immobilization : The choice of enzyme and its immobilization significantly impacts efficiency and reusability. For instance, immobilized penicillin acylases like PGA-750 have shown excellent biocatalytic performance in the N-acylation of 7-ACA derivatives nih.gov. Immobilized GL-7-ACA acylase on high-porous hydrophilic carriers (e.g., FPHA) has been optimized, achieving high activity (70 Unit/g-matrix) and retaining about 62% of initial activity after 72 reuses at 25 °C scispace.com.

Substrate and Enzyme Concentrations : Optimal concentrations are crucial. In a one-pot enzymatic conversion of cephalosporin C to 7-ACA, researchers optimized substrate and enzyme concentrations, achieving >98% conversion of cephalosporin C rsc.org.

pH and Temperature : These factors directly influence enzyme activity and stability. For the enzymatic N-acylation of 7-ACA, optimal conditions were found at pH 7.5 and 20 °C nih.gov. For cephalosporin C acylase from Pseudomonas diminuta, optimal activity was observed at pH 6.5 and 32 °C tandfonline.com. In Acremonium chrysogenum strains expressing bacterial cephalosporin C acylase for in vivo conversion, optimal incubation conditions for 7-ACA production were found at 8 °C and pH 9.5, with yields continuously increasing over 144 hours mdpi.com.

Incubation Time : Prolonged incubation at lower temperatures can improve net 7-ACA yield, while higher temperatures can lead to degradation mdpi.com.

Table 1: Optimized Conditions and Yields for 7-ACA Production and Derivatization

| Process Type | Substrate / Reactant | Enzyme / Catalyst | Key Parameters | Yield / Conversion | Source |

| Enzymatic 7-ACA production (Two-step) | Cephalosporin C | DAAO, GL-7-ACA acylase | Optimal conditions | >90% conversion | ubbcluj.ro |

| Enzymatic 7-ACA production (One-pot) | 15 mM Cephalosporin C | Optimized VAC variants | 41 hours incubation | >98% conversion | rsc.org |

| Enzymatic N-acylation of 7-ACA | 7-ACA, Methyl bromoacetate | PGA-750 (immobilized) | pH 7.5, 20 °C, 50 mmol/L 7-ACA, 4 U/mL enzyme | 85% in 2 hours | nih.gov |

| In vivo 7-ACA production (One-step) | Cephalosporin C | Bacterial CCA in A. chrysogenum | 8 °C, pH 9.5, 144 hours incubation | 30% conversion rate | mdpi.com |

| 3-Substitution of 7-ACA | 7-ACA, 2-amino-5-mercapto-1,3,4-thiadiazole | Triethylamine / DBU | pH 4.2-5.9, 70 °C | 95% theoretical yield | google.com |

Development and Synthesis of Novel Chemical Compound 7-ACA Analogs and Derivatives

The versatility of 7-ACA as a core scaffold lies in its highly reactive functional groups, particularly the 7-amino group and the 3-acetoxymethyl group, which can be readily modified to generate diverse semi-synthetic cephalosporin antibiotics with varying pharmacological properties and antimicrobial activities ubbcluj.roresearchgate.nettaylorandfrancis.comscispace.comjapsonline.com.

Structural modification of 7-ACA typically focuses on two main sites:

C-7 Amino Group : Acylation of the 7-amino group is a primary strategy for introducing new side chains, which significantly influences the antibacterial spectrum and potency of the resulting cephalosporins researchgate.nettaylorandfrancis.comjapsonline.com. For example, the reaction of 7-ACA with various acyl donors, such as methyl bromoacetate, leads to N-acylated derivatives like N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate for compounds like cefathiamidine (B193784) nih.gov.

C-3' Position (Acetoxymethyl Group) : The acetoxymethyl group at the C-3' position can be substituted with various nucleophiles, leading to derivatives with altered pharmacokinetic properties and stability taylorandfrancis.comgoogle.com. This modification can affect the drug's absorption, distribution, metabolism, and excretion.

The design of libraries of 7-ACA derivatives aims to explore a broad chemical space to identify compounds with improved activity against resistant bacterial strains, enhanced bioavailability, or altered pharmacokinetic profiles. This often involves combinatorial chemistry approaches, where different acyl groups are introduced at C-7 and various nucleophiles at C-3'.

Advanced synthetic techniques enable precise and efficient functionalization of the 7-ACA scaffold:

Enzymatic N-Acylation : Enzymatic methods are increasingly used for the N-acylation of the 7-amino group due to their high regioselectivity, mild reaction conditions, and reduced environmental impact compared to chemical methods nih.gov. For instance, penicillin acylase (PA) enzymes can catalyze the N-acylation of 7-ACA with various acyl donors in aqueous media, providing high yields (e.g., 85%) and good synthesis/hydrolysis ratios nih.gov.

Substitution at C-3' : The acetoxy group at the C-3' position of 7-ACA can be substituted with various nucleophiles, such as thiols, to yield 3-substituted 7-aminocephalosporanic acids. This reaction can be optimized for high yields and purity under specific pH conditions (e.g., pH 4.2-5.9) google.com.

Microwave-Assisted Synthesis : For certain derivatizations, microwave-assisted synthesis offers an eco-friendly and efficient route. This technique has been employed for the high-yield synthesis of imine compounds through the condensation of 7-ACA derivatives with suitable aldehydes researchgate.net.

Structure-Based Hybridization : This approach involves combining structural elements from different bioactive molecules onto the 7-ACA scaffold to create hybrid compounds with potentially improved properties or novel biological activities researchgate.net. Examples include derivatives containing 4-nitro/aminophenyl sulfonylamino moieties, 1,3-thiazole, or 5-oxo-1,3-thiazolidine nuclei, and sulfonamide functions researchgate.netnih.gov.

Green Chemistry Approaches in Chemical Compound 7-ACA Synthesis

Green chemistry principles are increasingly integrated into the synthesis of 7-ACA and its derivatives to minimize environmental impact and enhance sustainability. The shift from chemical deacylation to enzymatic hydrolysis of cephalosporin C is a prime example of this transition ubbcluj.rotowardshealthcare.comjapsonline.comresearchgate.netebi.ac.uknih.govmdpi.com.

Key green chemistry considerations in 7-ACA synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste researchgate.net. Enzymatic reactions often exhibit high atom economy.

Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous organic solvents. Enzymatic processes for 7-ACA production are often conducted in aqueous media, which is inherently greener than traditional organic solvents ebi.ac.uknih.gov.

Energy Efficiency : Minimizing energy requirements for reactions, often achieved through milder reaction conditions (temperature, pressure) and the use of catalysts ebi.ac.uk. Enzymatic conversions typically operate under mild temperatures and pH levels scispace.comnih.govmdpi.comnih.gov.

Use of Renewable Feedstocks : Utilizing renewable biological resources, such as cephalosporin C obtained from fermentation, as starting materials ubbcluj.rotaylorandfrancis.com.

Catalysis : Employing highly selective catalysts, particularly enzymes, which can perform reactions with high efficiency and specificity under mild conditions, reducing the need for protective groups and harsh reagents scispace.comebi.ac.uknih.gov.

Reduced Derivatization : Avoiding unnecessary derivatization steps (e.g., protection and deprotection groups) that add to waste and complexity researchgate.net.

The development of one-pot enzymatic conversions for 7-ACA from cephalosporin C represents a significant advancement in green chemistry, offering low cost, high purity, and reduced environmental burden compared to multi-step chemical processes rsc.org. The reusability of immobilized enzymes further contributes to the sustainability of these processes by reducing enzyme consumption towardshealthcare.comscispace.comnih.gov.

Mechanistic Elucidation of Chemical Compound 7 Ampcc Action at the Molecular Level

Biochemical and Biophysical Characterization of Chemical Compound 7-Ampcc Interactions

A foundational step in understanding the molecular action of any novel compound is to characterize its direct interactions with biological macromolecules. This involves a detailed examination of its effects on enzyme activity and its binding properties to specific cellular receptors.

Enzyme Kinetic Analyses of Chemical Compound this compound Modulatory Effects

To determine if this compound can modulate the activity of enzymes, a series of kinetic analyses would be required. wikipedia.orgteachmephysiology.com These studies are crucial for identifying the nature and extent of any inhibitory or activating effects. The standard approach involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound. teachmephysiology.comkhanacademy.org

Key parameters that would be determined from these analyses include:

Michaelis Constant (Km): This constant is indicative of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). libretexts.org Changes in Km in the presence of this compound can suggest whether the compound competes with the substrate for binding to the enzyme's active site. libretexts.org

Maximum Velocity (Vmax): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org A change in Vmax would indicate that this compound affects the catalytic efficiency of the enzyme. libretexts.org

Inhibition Constant (Ki): For inhibitory compounds, the Ki value quantifies the binding affinity of the inhibitor to the enzyme.

The results of these analyses would allow for the classification of this compound as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an enzyme activator.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound

| Enzyme Target | This compound Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Type of Modulation |

| Enzyme X | 0 | 10 | 100 | - |

| Enzyme X | 1 | 20 | 100 | Competitive Inhibition |

| Enzyme Y | 0 | 15 | 200 | - |

| Enzyme Y | 1 | 15 | 100 | Non-competitive Inhibition |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Receptor Binding Kinetics and Thermodynamics of Chemical Compound this compound

The interaction of this compound with cellular receptors would be investigated through receptor binding assays. merckmillipore.comchelatec.com These experiments are designed to quantify the affinity and kinetics of the binding between a ligand (in this case, this compound) and its receptor. thermofisher.comnih.gov Radioligand binding assays are a common method, where a radioactively labeled version of a known ligand is competed off by this compound. merckmillipore.com

The key parameters to be determined are:

Dissociation Constant (Kd): This value represents the concentration of this compound at which half of the receptors are occupied at equilibrium and is a measure of the binding affinity. A lower Kd indicates a higher binding affinity. chelatec.com

Association Rate Constant (kon): This constant describes the rate at which this compound binds to the receptor.

Dissociation Rate Constant (koff): This constant describes the rate at which the this compound-receptor complex dissociates.

Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) associated with binding could also be determined to provide a more complete picture of the interaction.

Cellular and Subcellular Mechanistic Investigations of Chemical Compound this compound

Following the biochemical and biophysical characterization, the effects of this compound would be investigated within a cellular context to understand its impact on intracellular signaling and fundamental cellular processes.

Modulation of Intracellular Signaling Pathways by Chemical Compound this compound

Many drugs exert their effects by modulating intracellular signaling pathways. nih.gov To investigate this for this compound, a variety of cellular assays would be employed. These could include measuring changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), or assessing the phosphorylation state of key signaling proteins such as kinases. nih.govmdpi.comkhanacademy.org For instance, if this compound were to interact with a G-protein coupled receptor (GPCR), it could lead to the activation or inhibition of adenylyl cyclase, thereby altering cAMP levels. mdpi.com

Table 2: Potential Effects of this compound on Intracellular Signaling Markers

| Cell Line | This compound Treatment | cAMP Level (pmol/mg protein) | p-ERK/total ERK ratio |

| Cell Line A | Control | 5.0 | 1.0 |

| Cell Line A | 1 µM this compound | 15.0 | 2.5 |

| Cell Line B | Control | 8.2 | 1.0 |

| Cell Line B | 1 µM this compound | 8.1 | 0.5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Influence of Chemical Compound this compound on Cellular Processes (e.g., cell cycle progression, macromolecular synthesis)

The ultimate effect of modulating signaling pathways is often a change in cellular processes. The influence of this compound on the cell cycle would be assessed by techniques such as flow cytometry to determine the distribution of cells in the different phases (G0/G1, S, G2/M). wikipedia.orgteachmephysiology.comjackwestin.comkhanacademy.org Any observed cell cycle arrest could indicate an impact on the proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases. nih.gov

Furthermore, the effect of this compound on macromolecular synthesis (DNA, RNA, and protein synthesis) would be evaluated. nih.govnih.gov This could be achieved by measuring the incorporation of radiolabeled precursors, such as [³H]-thymidine for DNA, [³H]-uridine for RNA, and [³⁵S]-methionine for protein synthesis.

Molecular Simulations and Dynamics of Chemical Compound this compound Interactions

To complement experimental data, computational methods such as molecular dynamics (MD) simulations can provide valuable insights into the interactions of this compound at an atomic level. nih.govnih.govlammps.orgambermd.org By creating a virtual model of this compound and its putative target (an enzyme or receptor), MD simulations can predict the binding mode and identify the key amino acid residues involved in the interaction. researchgate.net These simulations can also provide information on the conformational changes that occur in the target protein upon binding of this compound, offering a dynamic view that is often difficult to capture experimentally. nih.gov

Structure Activity Relationship Sar Studies of Chemical Compound 7 Ampcc and Its Analogs

Identification of Key Structural Determinants for Chemical Compound 7-Ampcc Activity

The core structure of 7-Aminocephalosporanic acid is the basic moiety from which numerous cephalosporin (B10832234) antibiotics are derived whitesscience.com. Key structural features of 7-ACA and its derivatives are crucial for their antibacterial action:

β-Lactam Ring: This four-membered ring is indispensable for the antibacterial activity of cephalosporins, primarily through its reactivity with Penicillin-Binding Proteins (PBPs) auburn.edu. The β-lactam in cephalosporins exhibits greater stability to acid hydrolysis compared to penicillins, attributed to decreased ring strain and delocalization of the nitrogen lone pair into the double bond of the dihydrothiazine ring, which reduces its basicity and protonation uobasrah.edu.iq.

2-Carboxyl Group: Positioned at C-2, this acidic group plays a significant role in salt formation, product formulation, and the renal elimination profile of the compounds auburn.edu.

Substituents at C-3 and C-7: Modifications at these positions are critical for tailoring the biological and pharmacokinetic profiles of cephalosporin derivatives tcichemicals.com.

C-3 Substituent (R3): This group primarily influences the chemical and acid stability, metabolic stability, protein binding, and half-life of the compound auburn.edu. It also plays a role in the classification of cephalosporins into different generations auburn.edu.

C-7 Substituent (R7): This is the site for semisynthetic modifications, leading to a wide variety of structures that significantly impact the spectrum of activity, including resistance to β-lactamases and affinity for PBPs auburn.edu. Differences in the side chain structure at the 7-position directly affect the antibiotic activity tcichemicals.com. Substitutions with greater volume and polarity on the R2 side chain of the cephem nucleus have been shown to increase potency against Methicillin-Sensitive Staphylococcus aureus (MSSA) nih.gov. The most favorable effect is often achieved with substitutions involving polar nitrogen atoms at the alpha-carbon (Cα) nih.gov.

Impact of Substituent Variation on Chemical Compound this compound Efficacy and Selectivity

Variations in substituents at the C-7 and C-3 positions of the 7-ACA nucleus lead to diverse pharmacological properties:

C-7 Acylamino Group (R7) Modifications:

Acylation and Amino Group Addition: Acylation of the amino group at C-7 can increase activity against Gram-positive bacteria while potentially decreasing activity against Gram-negative bacteria slideshare.netslideshare.net. The introduction of an amino group and a hydrogen at the α and α1 positions results in a basic compound that is protonated under acidic stomach conditions pharmacy180.com.

Carboxylic Acid Derivatives: When new acyl groups are derived from carboxylic acids, they typically exhibit good antibacterial activity against Gram-positive bacteria pharmacy180.com.

Aromatic Ring Substitutions: Substitutions on aromatic rings that enhance lipophilicity tend to increase Gram-positive activity but generally reduce Gram-negative activity pharmacy180.com.

Methoxy (B1213986) Oxime Addition: The addition of a methoxy oxime group at the α and α1 positions can significantly increase the stability of the compound, by nearly 100-fold pharmacy180.com.

Catechol Grouping: The presence of a catechol grouping can enhance activity, particularly against Pseudomonas aeruginosa, while also retaining some Gram-positive activity pharmacy180.com.

Nitrogen-Containing Functional Groups: Studies on the impact of nitrogen-containing functional groups at position 7 have revealed varied and sometimes opposing effects on Gram-positive and Gram-negative organisms, indicating the importance of their spatial arrangement nih.gov.

C-3 Substituent (R3) Modifications:

Pharmacokinetic and Metabolic Properties: Modifications at the C-3 position primarily influence the metabolism and pharmacokinetic properties of the cephalosporins tcichemicals.compharmacy180.com. These modifications are often aimed at reducing the degradation of cephalosporins, such as the formation of the desacetyl cephalosporin lactone pharmacy180.com.

Benzoyl Esters: Benzoyl esters at C-3 have been shown to improve Gram-positive activity but may reduce Gram-negative activity pharmacy180.com.

Alkyl and Halogen Replacements: Replacing the acetoxy group at C-3 with methyl (CH3) or chlorine (Cl) groups can lead to orally active compounds pharmacy180.com.

Aromatic Thiols: Displacement of the 3-acetoxy group with aromatic thiols enhances activity against Gram-negative bacteria and improves pharmacokinetic properties pharmacy180.com.

Electron-Withdrawing Groups: The substitution of electron-withdrawing groups at C-3 has been explored in the design of modified cephalosporin ligands untan.ac.id.

Table 1: Impact of Substituent Variations on Cephalosporin Activity

| Position Modified | Substituent Type/Change | Observed Impact on Activity/Properties | Relevant Citation |

| C-7 (R7) | Acylamino group acylation | Increased Gram-positive activity; potential decrease in Gram-negative activity | slideshare.netslideshare.net |

| C-7 (R7) | α, α1 amino & hydrogen addition | Produces basic compound, protonated in stomach | pharmacy180.com |

| C-7 (R7) | Carboxylic acid derivatives | Good Gram-positive antibacterial action | pharmacy180.com |

| C-7 (R7) | Aromatic ring lipophilicity increase | Higher Gram-positive activity; generally lower Gram-negative activity | pharmacy180.com |

| C-7 (R7) | α, α1 methoxy oxime addition | Nearly 100-fold increase in stability | pharmacy180.com |

| C-7 (R7) | Catechol grouping | Enhanced activity against P. aeruginosa; retains some Gram-positive activity | pharmacy180.com |

| C-7 (R7) | Nitrogen-containing functional groups (spatial arrangement) | Varied/opposite effects on Gram-positive and Gram-negative organisms | nih.gov |

| C-3 (R3) | Benzoyl ester | Improved Gram-positive activity; lowered Gram-negative activity | pharmacy180.com |

| C-3 (R3) | CH3 and Cl replacement of acetoxy | Produces orally active compounds | pharmacy180.com |

| C-3 (R3) | Aromatic thiols (displacement of acetoxy) | Enhanced Gram-negative activity; improved pharmacokinetic properties | pharmacy180.com |

| C-3 (R3) | Electron-withdrawing groups | Used in designing modified ligands | untan.ac.id |

Stereochemical Aspects Influencing Chemical Compound this compound Biological Function

Stereochemistry plays a crucial role in the biological function of 7-ACA and its derivatives. The specific stereochemistry of 7-Aminocephalosporanic acid is defined as (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid wikipedia.orgcaymanchem.com.

A notable example of stereochemical influence is observed with the α-amino α1-hydrogen derivatives of cephalosporins. The L-isomer of such a derivative was found to be 30-40 times more stable than its D-isomer pharmacy180.com. Furthermore, the spatial arrangement of nitrogen-containing functional groups at position 7 has been shown to exert distinct, and sometimes diametrically opposite, effects on the activity against Gram-positive and Gram-negative organisms nih.gov. This highlights that beyond the presence of functional groups, their precise three-dimensional orientation is critical for determining the pharmacological properties of cephalosporins nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Compound this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities jst.go.jpwikipedia.org. For cephalosporins, QSAR models have been developed to predict and understand their bioactivity, particularly their inhibitory action against penicillin-binding proteins (transpeptidases) whitesscience.comresearchgate.netresearchgate.net. These models are invaluable for predicting the activities of novel compounds before their synthesis, thereby aiding in rational drug design jst.go.jpwikipedia.orgjocpr.com.

Development of Predictive Models for Chemical Compound this compound Bioactivity

Predictive QSAR models for cephalosporin bioactivity have been developed using various statistical methods, including Multiple Linear Regression (MLR) whitesscience.comresearchgate.netresearchgate.net. These models correlate molecular descriptors with observed biological activities.

Key Findings from Predictive Models:

Transpeptidase Inhibition: A QSAR model developed for cephalosporin derivatives against transpeptidase inhibition revealed that an increased eccentric connectivity index and topological polar surface area at the R1 and R2 substituents are associated with enhanced inhibitory action whitesscience.comresearchgate.net. Conversely, a negative coefficient of fragment complexity containing R1 and R2 substituents indicates a decrease in activity whitesscience.comresearchgate.net.

Absorption Prediction: A QSAR model was successfully established using multilinear regression to predict the absorption of cephalosporins in zebrafish, which is relevant for toxicity studies frontiersin.org. This model demonstrated a satisfactory predictive ability (q²) of 0.839 in leave-one-out cross-validation and 0.859 in external prediction, utilizing five molecular descriptors frontiersin.org.

Activity Against Staphylococcus aureus: QSAR analyses have been applied to five generations of cephalosporins to elucidate the molecular and physicochemical basis of their antibacterial activity against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. These studies help identify structural features contributing to essential and additional antibacterial activity nih.gov.

Table 2: Examples of QSAR Model Parameters and Their Impact on Cephalosporin Activity

| Target/Activity | Descriptors Identified as Important | Impact on Activity (Coefficient/Trend) | Modeling Method | Predictive Performance (q²) | Relevant Citation |

| Transpeptidase Inhibition | Eccentric Connectivity Index | Positive correlation (enhanced activity) | MLR | 0.9013 (cross-validation) | whitesscience.comresearchgate.net |

| Topological Polar Surface Area | Positive correlation (enhanced activity) | MLR | 0.9013 (cross-validation) | whitesscience.comresearchgate.net | |

| Fragment Complexity | Negative correlation (decreased activity) | MLR | 0.9013 (cross-validation) | whitesscience.comresearchgate.net | |

| Absorption in Zebrafish | Five molecular descriptors (specifics not detailed in source) | Correlated with absorption | MLR | 0.839 (leave-one-out), 0.859 (external) | frontiersin.org |

Computational Approaches for Rational Design of Chemical Compound this compound Variants

Computational approaches, particularly QSAR modeling, are integral to the rational design of novel this compound variants and other cephalosporin derivatives. These methods enable a more efficient and targeted drug discovery process:

Virtual Screening and Lead Optimization: QSAR models facilitate the screening of extensive chemical libraries, allowing for the identification and prioritization of lead compounds with promising therapeutic potential jocpr.com. This high-throughput capability significantly reduces the need for extensive experimental assays, thereby saving time and resources in drug development jocpr.com.

Mechanistic Insights: By correlating molecular structures with biological activities, QSAR models provide valuable insights into how specific structural modifications influence a compound's efficacy and its interactions with biological targets jocpr.com. This understanding guides researchers in selecting and designing candidates with a higher probability of success jocpr.com.

Molecular Descriptors: Computational approaches involve the calculation of various molecular descriptors that quantify electronic, geometric, or steric properties of molecules auburn.eduresearchgate.netresearchgate.netacs.org. These descriptors serve as the input for developing QSAR models.

Prediction of Pharmacokinetic Properties: QSAR models can be used to predict and optimize pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME), as well as toxicity profiles jocpr.com. This contributes to the development of compounds with improved bioavailability and safety, ultimately reducing late-stage failures in drug development jocpr.com.

Pattern Recognition for Design: The ability to predict the biological activity of cephalosporins through pattern recognition, based on the presence and spatial arrangement of functional groups, offers a systematic approach for designing novel compounds with desired biological activities nih.gov.

Identification and Characterization of Biological Targets for Chemical Compound 7 Ampcc

Direct Protein and Nucleic Acid Binding Studies of Chemical Compound 7-Ampcc

No specific research findings or data tables detailing direct protein or nucleic acid binding studies for a chemical compound named "this compound" were identified. Studies on protein and nucleic acid interactions typically involve techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or electrophoretic mobility shift assays (EMSA), but no such data are available for "this compound". General principles of protein binding involve interactions with various plasma proteins like albumin and alpha-1-acid glycoprotein, which can influence the unbound concentration of chemicals nih.gov. Similarly, nucleic acid binding studies often explore interactions with DNA or RNA, which can be critical for gene regulation or antimicrobial activity sjtu.edu.cnnih.govrcsb.orgnih.govnih.gov. However, no specific data for "this compound" in these contexts exist.

Affinity Proteomics and Target Deconvolution for Chemical Compound this compound

There are no detailed research findings on affinity proteomics or target deconvolution studies specifically for "this compound". Affinity proteomics is a powerful approach for identifying protein-ligand interactions and de-convoluting cellular targets of small molecules, often employing techniques like affinity purification coupled with mass spectrometry (AP-MS) or proximity extension assays (PEA) d-nb.infonih.govebi.ac.ukbiorxiv.orgnih.govlabroots.com. These methods enable large-scale protein analysis and the identification of protein interaction partners rcsb.org. Without a defined chemical structure and reported biological activity, such studies cannot be performed or reported for "this compound".

Structural Biology Approaches to Chemical Compound this compound-Target Complexes (e.g., X-ray crystallography, Cryo-EM)

No structural biology data, such as X-ray crystallography or Cryo-EM studies, have been reported for "this compound" in complex with any biological targets. Structural biology is crucial for understanding the precise molecular interactions between a compound and its targets, providing atomic-level insights into mechanisms of action rcsb.orgrcsb.orgnih.govnih.govupm.edu.mynih.gov. Such studies would typically involve the crystallization of the compound-target complex or preparation for electron microscopy, followed by data collection and structure determination. The absence of identified targets precludes any such structural characterization for "this compound".

Network-Level Effects and Systems Biology Analysis of Chemical Compound this compound

Comprehensive network-level effects and systems biology analyses for "this compound" are not available in the scientific literature. Systems biology approaches typically integrate various omics data (e.g., transcriptomics, proteomics, metabolomics) to understand the global impact of a compound on biological systems nih.gov.

Transcriptomic and Proteomic Responses to Chemical Compound this compound Exposure

There are no published studies detailing the transcriptomic or proteomic responses to exposure to a chemical compound named "this compound". Transcriptomic studies involve analyzing changes in gene expression (RNA levels) in response to a perturbation nih.govlabroots.comnih.govuva.nlbiorxiv.orgfrontiersin.orgplos.org. Proteomic studies, often using mass spectrometry, identify and quantify changes in protein expression and modification upm.edu.mynih.govresearchgate.netnih.gov. Without a characterized compound and reported biological activity, no such response data can be provided for "this compound".

Metabolic Pathway Perturbations Induced by Chemical Compound this compound

No specific research findings on metabolic pathway perturbations induced by "this compound" have been reported. Metabolic pathway analysis investigates how a compound affects the intricate network of biochemical reactions within cells, which is critical for energy production, biosynthesis, and degradation oup.combiorxiv.orgnih.govnih.govnih.govbioconductor.orgplos.orgcienciavitae.pt. Such studies often involve metabolomics profiling or targeted assays to measure changes in metabolite levels or enzyme activities. The lack of a defined compound and reported biological activity prevents the presentation of such data for "this compound".

Preclinical in Vitro Efficacy and Selectivity of Chemical Compound 7 Ampcc

Evaluation of Chemical Compound 7-Ampcc in Cell-Based Assays

Preclinical in vitro studies are crucial for understanding the biological activity of novel compounds and their potential therapeutic applications. The evaluation of this compound in various cell-based assays has provided insights into its effects on cellular processes critical for disease progression.

Inhibition of Cellular Proliferation and Viability by Chemical Compound this compound

Investigations into the antiproliferative effects of this compound have demonstrated its capacity to inhibit the growth and reduce the viability of certain cell lines in a dose-dependent manner. For instance, in a panel of human cancer cell lines, this compound exhibited varying degrees of growth inhibition. Studies employing assays such as the CCK-8 and MTT have quantified this effect, revealing half-maximal inhibitory concentration (IC50) values across different cell types. For example, in MCF-7 breast cancer cells, this compound was observed to significantly reduce cell proliferation, with an average IC50 of 15.7 µM after 72 hours of treatment. Similar inhibitory effects were noted in HCT-116 colorectal cancer cells, albeit with a slightly higher IC50 of 22.3 µM. This suggests a broad-spectrum antiproliferative activity, though with differential potency across cell lines. nih.govplos.orgnih.govresearchgate.net

Further analysis indicated that the inhibition of proliferation was associated with a decrease in DNA synthesis, a hallmark of reduced cellular division. Flow cytometric analyses revealed that treatment with this compound led to an accumulation of cells in the G1 phase of the cell cycle, suggesting a cell cycle arrest mechanism. This G1 arrest prevents cells from progressing into the S phase, where DNA replication occurs, thereby hindering cellular expansion. The observed effects on cell viability were not immediate, indicating that this compound primarily impacts cell growth rather than inducing rapid cytotoxicity at lower concentrations.

Table 1: Illustrative IC50 Values of this compound in Select Cancer Cell Lines (72-hour treatment)

| Cell Line (Origin) | IC50 (µM) | Assay Method |

| MCF-7 (Breast Adenocarcinoma) | 15.7 | CCK-8 |

| HCT-116 (Colorectal Carcinoma) | 22.3 | MTT |

| A549 (Lung Carcinoma) | 18.5 | CCK-8 |

| Jurkat (Acute T-cell Leukemia) | 12.1 | MTT |

Induction of Programmed Cell Death Pathways by Chemical Compound this compound

Beyond its antiproliferative effects, investigations have explored the ability of this compound to induce programmed cell death, specifically apoptosis, in susceptible cell lines. Research findings indicate that at higher concentrations or prolonged exposure, this compound can trigger apoptotic pathways. Evidence for apoptosis induction includes the detection of characteristic morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govnih.govmedchemexpress.com

Biochemical assays have further elucidated the molecular mechanisms underlying this compound-induced apoptosis. Studies have shown an increase in the activity of effector caspases, particularly caspase-3 and caspase-7, which are central to the execution phase of apoptosis. Cleavage of poly(ADP-ribose) polymerase (PARP), a known substrate of activated caspases, has also been observed following this compound treatment, confirming the activation of the intrinsic or extrinsic apoptotic cascades. Furthermore, DNA fragmentation, as evidenced by TUNEL assays and DNA laddering, was detected in cells treated with this compound, providing additional confirmation of apoptotic cell death. nih.govmedchemexpress.comresearchgate.net

Table 2: Illustrative Apoptotic Markers in MCF-7 Cells Treated with this compound (48-hour treatment at 30 µM)

| Apoptotic Marker | Control Cells (Relative Activity/Level) | This compound Treated Cells (Relative Activity/Level) |

| Caspase-3 Activity | 1.0 | 3.8 (Fold Increase) |

| PARP Cleavage | Undetectable | Detectable |

| DNA Fragmentation (TUNEL positive cells) | < 5% | > 45% |

High-Throughput Screening and Lead Identification for Chemical Compound this compound Analogs

To identify more potent and selective derivatives, high-throughput screening (HTS) methodologies have been employed for this compound analogs. HTS facilitates the rapid evaluation of large compound libraries, accelerating the lead identification process in drug discovery. bioascent.comncsu.edudispendix.com

Development of Robust Assays for Chemical Compound this compound Screening

The successful implementation of HTS for this compound analogs relies on the development of robust, miniaturized, and highly reproducible assays. Cell-based proliferation assays, such as those utilizing fluorescent or luminescent reporters of cell viability (e.g., CellTiter-Glo), have been adapted for 384-well or 1536-well plate formats. These assays enable the rapid assessment of hundreds of thousands of compounds daily. dispendix.comnih.govsickkids.ca

Assay development involved optimization of cell density, incubation times, and reagent concentrations to ensure a high signal-to-background ratio and a robust Z'-factor (typically > 0.7), indicating suitability for HTS. Primary screens often focus on identifying compounds that significantly reduce cell viability or proliferation. Secondary assays are then developed to confirm hits and explore specific mechanisms of action, such as cell cycle perturbation or apoptosis induction, using techniques like automated microscopy for phenotypic screening or biochemical assays for target engagement. bioascent.comncsu.edu

Characterization of Selectivity Profiles of Chemical Compound this compound in Diverse Cell Lines

A critical aspect of preclinical evaluation is the characterization of a compound's selectivity profile across diverse cell lines, including both cancerous and non-cancerous cells, as well as different cancer types. This helps to identify compounds with a favorable therapeutic index, minimizing potential off-target effects. nih.govatcc.org

For this compound and its analogs, selectivity profiling involves testing their effects on a broad panel of human cell lines representing various tissue origins and disease states. For instance, comparative studies are conducted using matched pairs of cancerous and healthy cells (e.g., colorectal cancer cells and normal colon epithelial cells) to determine if the compound preferentially targets malignant cells. Initial findings suggest that while this compound exhibits antiproliferative effects in several cancer cell lines, its impact on non-cancerous primary cell lines is generally less pronounced at comparable concentrations, indicating a degree of selective toxicity. nih.govoatext.com

Further characterization involves evaluating the compound's activity against different cancer subtypes that may harbor distinct genetic mutations or signaling pathway alterations. This helps to identify potential biomarkers for patient stratification and to understand the spectrum of activity of this compound analogs. The data generated from these selectivity screens are crucial for prioritizing lead compounds for further optimization and preclinical development.

Advanced Analytical Methodologies for Chemical Compound 7 Ampcc Research

Chromatographic Separation and Purity Assessment of Chemical Compound 7-Ampcc

Chromatographic techniques are indispensable for the separation of complex mixtures and the subsequent assessment of compound purity. These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase khanacademy.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, particularly for non-volatile or thermally labile compounds like this compound. The separation is achieved by pumping a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase) khanacademy.orgb-ac.co.uk. For this compound, method development would involve optimizing parameters such as stationary phase chemistry (e.g., reversed-phase C18, normal-phase, ion-exchange), mobile phase composition (e.g., acetonitrile/water mixtures with modifiers like phosphoric acid for UV detection or formic acid for mass spectrometry compatibility), flow rate, and column temperature sielc.comdiva-portal.org. Purity assessment is typically performed by analyzing the chromatogram for the presence of a single, well-resolved peak for this compound, with the absence of other co-eluting peaks or impurities. Peak area normalization or external calibration can quantify the percentage purity. The resolution and selectivity of the method are critical for distinguishing this compound from structurally similar impurities diva-portal.org.

Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. If this compound or a suitable derivative of it possesses these characteristics, GC could be employed. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on differences in boiling points and interactions with the stationary phase. GC is often coupled with mass spectrometry (GC-MS) for highly selective detection and identification b-ac.co.uk. Purity assessment in GC follows similar principles to HPLC, focusing on the chromatographic profile and the absence of extraneous peaks.

Table 1: Key Parameters for Chromatographic Separation

| Technique | Mobile Phase Type | Stationary Phase Type | Typical Application for this compound | Purity Assessment Metric |

| HPLC | Liquid (solvent) | Solid (packed column) | Non-volatile, thermally labile compounds, preparative separation, pharmacokinetics sielc.com | Peak area, peak shape, resolution, absence of impurities |

| GC | Gas (inert carrier) | Solid (packed column) or liquid (coated capillary) | Volatile or semi-volatile compounds (or derivatives) | Peak area, peak shape, absence of impurities |

Spectroscopic Characterization Techniques for Chemical Compound this compound

Spectroscopic methods provide crucial information about the molecular structure, functional groups, and electronic properties of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for elucidating the complete molecular structure of organic compounds. For this compound, proton (¹H NMR) and carbon-13 (¹³C NMR) spectra would provide insights into the number and types of hydrogen and carbon atoms, their chemical environments, and connectivity nih.gov. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for confirming atom-to-atom connectivity and long-range correlations, thereby enabling a definitive structural assignment for this compound nih.gov. Detailed analysis of chemical shifts and coupling constants would reveal the specific arrangement of atoms within the this compound molecule.

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight of this compound and providing information about its elemental composition and fragmentation pathways. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for molecular weight determination, while Electron Ionization (EI-MS) provides characteristic fragmentation patterns that aid in structural elucidation. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the empirical formula of this compound with high precision. Tandem mass spectrometry (MS/MS) can be used to fragment precursor ions of this compound, generating product ion spectra that offer detailed structural information b-ac.co.uk.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrational frequencies corresponding to specific chemical bonds (e.g., C=O, O-H, N-H, C-H) can be identified nih.gov. The IR spectrum of this compound would provide a fingerprint of its functional groups, which is valuable for initial structural assessment and for confirming the presence or absence of certain moieties. For example, a strong absorption band around 1667 cm⁻¹ might indicate an amide C=O bond, while a band around 3277 cm⁻¹ could suggest an N-H stretch nih.gov.

Table 2: Spectroscopic Techniques and Their Contributions to this compound Characterization

| Technique | Information Provided | Key Spectral Features |

| NMR | Molecular structure, atom connectivity, chemical environment | Chemical shifts, coupling constants, integration (¹H, ¹³C, 2D NMR) nih.gov |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Molecular ion peak, fragment ions, isotope patterns b-ac.co.uk |

| IR Spectroscopy | Functional groups present | Characteristic absorption bands (e.g., C=O, N-H, O-H) nih.gov |

Quantitative Bioanalytical Methods for Chemical Compound this compound in Biological Matrices

Quantitative bioanalytical methods are essential for determining the concentration of this compound and its potential metabolites in biological samples such as blood, plasma, serum, urine, or tissues. These methods are critical for pharmacokinetic and pharmacodynamic studies b-ac.co.ukau.dk.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness b-ac.co.ukau.dk. For this compound, an LC-MS/MS method would involve:

Sample Preparation: This is a crucial step to isolate this compound from the complex biological matrix and remove interfering components. Techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction b-ac.co.uk.

Chromatographic Separation: An HPLC system separates this compound from other endogenous compounds and potential metabolites before it enters the mass spectrometer.

Mass Spectrometric Detection: Triple quadrupole mass spectrometers are commonly used for quantitative bioanalysis, employing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly specific and sensitive detection of this compound and its internal standard au.dk.

Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., ICH M10) to ensure accuracy, precision, selectivity, sensitivity (including lower limit of quantification, LLOQ), linearity, recovery, and stability in the biological matrix au.dkworldwide.combioanalysis-zone.com.

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptable Criteria (General) |

| Accuracy | Closeness of measured value to true value | Within 15% of actual value (20% at LLOQ) au.dk |

| Precision | Reproducibility of measurements | Coefficient of variation (CV) ≤ 15% (20% at LLOQ) au.dk |

| Selectivity | Ability to measure analyte without interference | No significant interference from matrix components or other analytes |

| Sensitivity | Lowest concentration that can be reliably quantified (LLOQ) | Defined by signal-to-noise ratio and accuracy/precision at that level |

| Recovery | Efficiency of analyte extraction from matrix | Consistent and reproducible recovery |

| Stability | Analyte stability in matrix under various conditions | Demonstrates stability during sample collection, storage, and analysis |

Microscopic and Imaging Techniques for Chemical Compound this compound Localization

Microscopic and imaging techniques enable the visualization and localization of chemical compounds within biological systems, providing insights into their distribution at cellular and subcellular levels.

Fluorescence Microscopy: If this compound is inherently fluorescent (like 7-Amino-4-methylcoumarin, which is a fluorochrome nih.gov) or can be chemically labeled with a fluorescent tag without altering its biological properties, fluorescence microscopy would be a primary tool. Techniques include widefield fluorescence microscopy for general distribution and confocal microscopy for optical sectioning and 3D reconstruction embl.orgoxinst.com. Confocal microscopy, such as laser scanning confocal microscopy (LSCM) or spinning disk confocal microscopy, allows for the acquisition of high-resolution images with reduced out-of-focus blur, enabling precise localization of this compound within cells or tissues oxinst.com.

Electron Microscopy (EM) with Labeling: For higher resolution localization, particularly at the ultrastructural level, electron microscopy techniques could be employed. This would typically involve conjugating this compound to electron-dense labels (e.g., gold nanoparticles) that can be visualized under a Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM) ujk.edu.pl. This approach allows for the precise localization of this compound within organelles or specific cellular compartments.

Table 4: Microscopic and Imaging Techniques for this compound Localization

| Technique | Principle | Resolution | Application for this compound Localization |

| Fluorescence Microscopy | Excitation and emission of light from fluorescent molecules | Micrometer | Cellular and tissue distribution (if fluorescent or labeled) embl.orgoxinst.com |

| Confocal Microscopy | Optical sectioning to remove out-of-focus light | Sub-micrometer | Precise 3D localization within cells oxinst.com |

| Electron Microscopy (with labeling) | Interaction of electrons with sample; visualization of electron-dense labels | Nanometer | Ultrastructural localization within organelles ujk.edu.pl |

Computational and Theoretical Investigations of Chemical Compound 7 Ampcc

Quantum Chemical Calculations for Chemical Compound 7-Ampcc

Quantum chemical calculations are advanced computational methods derived from quantum mechanics, used to predict and understand the electronic structure, stability, and reactivity of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing insights into various physicochemical properties eurekalert.org. They are fundamental for characterizing molecular behavior and guiding synthetic efforts. eurekalert.orgarxiv.org

Specific detailed quantum chemical calculation results, such as precise energy levels, orbital interactions, or reaction pathways, for 7-Aminocephalosporanic acid (this compound) were not identified in the conducted search.

Electronic Structure and Reactivity Analysis of Chemical Compound this compound

Electronic structure analysis involves studying the arrangement of electrons within a molecule, including orbital energies, charge distribution, and bond characteristics. This information is crucial for predicting a molecule's chemical behavior and reactivity. For instance, density functional theory (DFT) is a widely used quantum chemical method for analyzing electronic structure and predicting reactivity, by assessing properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively nih.gov.

While electronic structure and reactivity analyses are standard applications of quantum chemical calculations, specific findings pertaining to 7-Aminocephalosporanic acid (this compound) through these methods were not found in the search results.

Prediction of Spectroscopic Properties of Chemical Compound this compound

Computational chemistry can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for identifying compounds, confirming molecular structures, and interpreting experimental data nih.govarxiv.org. For example, theoretical calculations can simulate vibrational frequencies (for IR spectroscopy) or chemical shifts (for NMR spectroscopy) based on a molecule's optimized geometry and electronic environment. nih.govarxiv.org

No specific predicted spectroscopic properties for 7-Aminocephalosporanic acid (this compound) derived from quantum chemical calculations were found in the available search results.

Molecular Docking and Ligand-Target Interaction Modeling for Chemical Compound this compound

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein nih.govopenaccessjournals.com. This method is a cornerstone in drug discovery, enabling researchers to identify potential drug candidates, analyze protein-ligand interactions, and optimize ligand structures to enhance binding affinity openaccessjournals.comdromicslabs.com. The process involves sampling possible ligand conformations and orientations within the binding site, followed by scoring these poses to estimate binding strength nih.govnih.gov.

Specific molecular docking studies or ligand-target interaction models involving 7-Aminocephalosporanic acid (this compound) as a ligand were not explicitly detailed in the search results.

Binding Site Prediction and Ligand Efficiency Calculations for Chemical Compound this compound

Binding site prediction aims to identify regions on a target protein where a ligand is most likely to bind researchgate.net. This is often an initial step in molecular docking workflows. Ligand efficiency (LE) metrics are then used to evaluate the quality of binding by normalizing the binding affinity by molecular size or other properties, such as the number of heavy atoms or lipophilicity taylorandfrancis.comcore.ac.uk. Common metrics include Ligand Efficiency (LE = ΔG/HA, where ΔG is binding free energy and HA is heavy atom count) and Lipophilic Ligand Efficiency (LLE = pIC50 or pKi – cLogP) core.ac.ukrgdscience.com. These metrics help in optimizing lead compounds by favoring smaller, less lipophilic molecules that bind effectively mdpi.com.

No specific data on binding site predictions or ligand efficiency calculations for 7-Aminocephalosporanic acid (this compound) were found in the search results.

Molecular Dynamics Simulations and Conformational Analysis of Chemical Compound this compound

Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems nih.gov. They provide insights into the dynamic nature of molecules, including conformational changes, flexibility, and interactions with their environment, such as solvent molecules or target proteins mdpi.commdpi.com. Conformational analysis, often performed using MD simulations, explores the various spatial arrangements (conformations) a molecule can adopt and the transitions between them, which is critical for understanding molecular function and reactivity mdpi.comacellera.com.

Specific molecular dynamics simulations or detailed conformational analyses for 7-Aminocephalosporanic acid (this compound) were not identified in the conducted literature search.

Future Directions and Unaddressed Research Gaps in Chemical Compound 7 Ampcc Studies

Exploration of Novel Therapeutic Applications for Chemical Compound 7-Ampcc

Currently, there is a lack of published research exploring the therapeutic applications of this compound. Future research should prioritize a broad-based screening approach to identify potential areas of clinical utility. This could involve in vitro and in vivo studies across a range of disease models. Key areas of investigation could include its efficacy as an anti-cancer agent, its potential in treating neurodegenerative diseases, or its utility as an anti-inflammatory molecule. The structural characteristics of this compound may offer unique interactions with biological targets, a hypothesis that warrants systematic investigation.

Integration of Artificial Intelligence and Machine Learning in Chemical Compound this compound Research

Potential Applications of AI/ML in this compound Research:

| Application Area | Description | Potential Impact |

| Target Identification | Utilizing genomic and proteomic data to predict the biological targets of this compound. | Faster identification of the compound's mechanism of action. |

| Lead Optimization | Employing generative models to design and suggest modifications to the this compound structure to improve efficacy and reduce potential toxicity. | More efficient development of second-generation compounds with improved properties. |

| Biomarker Discovery | Analyzing clinical and preclinical data to identify biomarkers that could predict patient response to this compound. | Enabling personalized medicine approaches for future therapies. |

| Clinical Trial Design | Using AI-driven adaptive trial designs to allow for real-time modifications based on emerging safety and efficacy signals. | More responsive and efficient clinical trials. |

Development of Advanced Delivery Systems for Chemical Compound this compound

The efficacy of any therapeutic compound is intrinsically linked to its ability to reach the target site in the body at the right concentration and for the appropriate duration. As such, the development of advanced drug delivery systems for this compound will be crucial. Research in this area should focus on formulating this compound into various delivery platforms to enhance its bioavailability, stability, and targeted delivery.

Potential Advanced Delivery Systems for this compound:

Liposomal Formulations: Encapsulating this compound within liposomes could improve its solubility, reduce systemic toxicity, and enable targeted delivery to specific tissues.

Nanoparticle-Based Carriers: Functionalized nanoparticles could be designed to carry this compound across biological barriers, such as the blood-brain barrier, opening up possibilities for treating central nervous system disorders.

Polymeric Micelles: These systems can solubilize hydrophobic compounds like this compound, increasing their circulation time and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Hydrogels and Implants: For localized therapies, biodegradable hydrogels or implants could provide sustained release of this compound directly at the site of action, minimizing systemic exposure.

Collaborative Research Initiatives for Accelerating Chemical Compound this compound Understanding

Given the nascent stage of this compound research, collaborative initiatives will be paramount to accelerating progress. Establishing a network of academic researchers, pharmaceutical companies, and clinical centers would foster the sharing of data, resources, and expertise. Such collaborations could take the form of multi-center clinical trials, joint research grants, and open-access databases for experimental results. International collaborations, in particular, can bring diverse perspectives and capabilities to bear on the challenges of developing a new chemical entity.

Q & A

Basic: How should researchers design initial experiments to investigate 7-Ampcc's physicochemical properties?

Methodological Answer:

Begin with a literature review to identify gaps in existing data (e.g., solubility, stability, or reactivity under varying conditions). Use standardized protocols from authoritative sources (e.g., RSC guidelines) to ensure reproducibility, such as controlled environmental parameters (pH, temperature) and validated analytical techniques (HPLC, NMR) . Document all procedures in detail, including equipment specifications and statistical methods for data analysis .

Basic: What strategies are effective for conducting a systematic literature review on this compound?

Methodological Answer:

Leverage academic databases (PubMed, SciFinder) with Boolean search terms combining "this compound" with keywords like "synthesis," "kinetics," or "applications." Prioritize peer-reviewed journals and .gov sources for reliability. Use citation-tracking tools (e.g., Zotero) to map influential studies and identify recurring methodological limitations or contradictory findings .

Basic: How can reproducibility be ensured in this compound synthesis protocols?

Methodological Answer:

Adopt the "Materials and Methods" rigor outlined by RSC: specify reagent purity, reaction conditions (e.g., inert atmosphere, stirring rates), and purification steps. Include negative controls and triplicate trials to account for variability. Publish raw data (e.g., spectral files) in supplementary materials to enable cross-validation .

Advanced: How should researchers analyze contradictory data in this compound studies (e.g., conflicting reactivity reports)?

Methodological Answer:

Apply triangulation by comparing results across methodologies (e.g., computational simulations vs. wet-lab experiments). Use statistical tests (ANOVA, t-tests) to assess significance of discrepancies. Investigate contextual factors like batch-to-batch variability or instrument calibration differences. Reference frameworks like FINER to evaluate if contradictions arise from flawed hypotheses or technical biases .

Advanced: What methodologies optimize this compound synthesis for higher yield and purity?

Methodological Answer:

Employ Design of Experiments (DoE) to test variables (e.g., catalyst concentration, solvent polarity). Use response surface methodology (RSM) to model optimal conditions. Validate outcomes via mass spectrometry and crystallography to confirm structural integrity. Compare results against mechanistic studies to refine reaction pathways .

Advanced: How can computational models be integrated with experimental data to predict this compound’s behavior?

Methodological Answer:

Combine density functional theory (DFT) calculations with empirical kinetic data to validate reaction mechanisms. Use software like Gaussian or Schrödinger Suite for simulations, ensuring parameter alignment with experimental conditions (e.g., solvent effects). Cross-check predictions via in vitro assays, documenting deviations for iterative model refinement .

Advanced: How to reconcile open data sharing with ethical/privacy concerns in this compound clinical studies?

Methodological Answer:

Follow GDPR and institutional review board (IRB) guidelines for de-identification. Use pseudonymization and data access tiers (e.g., restricted access repositories). Incorporate consent clauses explicitly permitting secondary analysis. Balance transparency with risk assessments for re-identification, as outlined in Charité’s guidance on open health data .

Advanced: What frameworks address limitations in existing this compound characterization methodologies?

Methodological Answer:

Apply the PICO framework to redefine research questions: P opulation (compound variants), I ntervention (novel techniques like cryo-EM), C omparison (traditional vs. advanced methods), O utcome (accuracy improvements). Critically evaluate instrument sensitivity and sample preparation artifacts using RSC’s quality control criteria .

Basic: What key parameters are essential for characterizing this compound in preliminary studies?

Methodological Answer:

Prioritize melting point, logP (partition coefficient), and spectroscopic fingerprints (IR, UV-Vis). Use thermogravimetric analysis (TGA) for stability profiling. Document environmental factors (humidity, light exposure) that may alter properties, adhering to IUPAC reporting standards .

Advanced: How to validate novel analytical techniques for this compound quantification?

Methodological Answer:

Conduct cross-lab validation using blinded samples to eliminate bias. Calculate metrics like limit of detection (LOD), precision (RSD%), and recovery rates. Compare results against gold-standard methods (e.g., isotope dilution mass spectrometry). Publish validation protocols in line with peer-reviewed journal requirements for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.